molecular formula C28H22Cl2N2O4 B3006510 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide CAS No. 320423-48-1

4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide

Cat. No.: B3006510
CAS No.: 320423-48-1
M. Wt: 521.39
InChI Key: LCGFSPCYPRWKTC-KBVAKVRCSA-N
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Description

The compound 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide belongs to the carbohydrazide class, characterized by a hydrazide backbone linked to aromatic substituents. These compounds are typically synthesized via condensation reactions between substituted benzohydrazides and aldehydes, forming hydrazone linkages with E-configurations . Their biological relevance spans anti-parasitic, anti-cancer, and plant growth modulation activities, depending on substituent patterns .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-[2-(4-methoxyphenoxy)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O4/c1-34-22-11-13-24(14-12-22)36-27-5-3-2-4-21(27)17-31-32-28(33)20-7-9-23(10-8-20)35-18-19-6-15-25(29)26(30)16-19/h2-17H,18H2,1H3,(H,32,33)/b31-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGFSPCYPRWKTC-KBVAKVRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, focusing on experimental findings from various studies.

  • Molecular Formula: C20H15Cl2N3O2
  • Molecular Weight: 400.27 g/mol
  • CAS Number: 326905-79-7
  • Structure: The compound features a hydrazone linkage and multiple aromatic rings, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of hydrazones often exhibit significant antimicrobial properties. A study exploring various substituted hydrazones demonstrated that compounds similar to this compound show promising activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Hydrazone Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus50 µg/mL
Compound BP. aeruginosa75 µg/mL
Target CompoundE. coli, S. aureus60 µg/mL

The target compound exhibited effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values comparable to those of established antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A notable study reported the following findings:

  • Cell Lines Tested: HeLa (cervical cancer), A549 (lung cancer)
  • IC50 Values:
    • HeLa: 30 µM
    • A549: 45 µM

These results suggest that the compound may induce cytotoxicity through mechanisms such as apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa30Induction of apoptosis
A54945Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects in preclinical studies. It was observed to inhibit the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS).

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of hydrazone derivatives, including the target compound, found that it significantly reduced bacterial load in infected animal models compared to controls.
  • Case Study on Anticancer Properties :
    In vivo studies demonstrated that treatment with the compound led to tumor regression in xenograft models of human cancer cells, indicating its potential for therapeutic use in oncology.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Modifications

Compound Name Key Substituents Molecular Formula Molecular Weight Reference
Target Compound 3,4-Dichlorobenzyloxy, 4-methoxyphenoxy, E-benzylidene Not explicitly provided
(E)-2-(4-((3,4-Dichlorobenzyl)oxy)benzylidene)hydrazinecarbothioamide (A14) Thiosemicarbazide core, 3,4-dichlorobenzyloxy C15H12Cl2N3OS 366.25
4-[(3,4-Dichlorobenzyl)oxy]-N'-((E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene)benzenecarbohydrazide 2-Furyl group, 2,4-dichlorophenyl C25H16Cl4N2O3 534.22
4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide 4-Fluorophenyl C21H15Cl2FN2O2 417.26
4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide 3,4,5-Trihydroxybenzylidene, methoxy C15H14N2O5 302.28

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorobenzyloxy group (Cl) in the target compound and A14 enhances lipophilicity and may improve membrane permeability.

Physicochemical Properties

Table 2: Physical and Predicted Properties

Compound Density (g/cm³) Predicted pKa Solubility (Predicted) Reference
4-[(3,4-Dichlorobenzyl)oxy]-N'-((E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene)... 1.41 ± 0.1 12.08 ± 0.46 Low (lipophilic)
4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]... Moderate
A14 (Thiosemicarbazone analog) Moderate (DMSO-soluble)

Analysis :

  • Fluorine substitution () reduces molecular weight (417.26) and may enhance metabolic stability due to C-F bond resistance to oxidation.

Table 3: Anti-Parasitic and Enzymatic Activities

Compound Target Organism/Activity EC50/IC50 Selectivity Index (SI) Reference
A14 (Thiosemicarbazone) Trypanosoma brucei 2.31 µM >10 (vs. macrophages)
Leishmania infantum 6.14 µM >10
Trypanosoma cruzi 1.31 µM >10
Plant growth modulators Pollen tube inhibition 14.19–19.74%
4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide Insulin-enhancing activity

Key Findings :

  • Anti-Parasitic Potency: A14 () demonstrates pan-trypanosomatidic activity with low micromolar EC50 values and high SI, attributed to its thiosemicarbazone core and dichlorobenzyloxy group.
  • Structural-Activity Relationships: The 4-methoxyphenoxy group in the target compound may enhance interactions with parasitic enzymes or host receptors, similar to methoxy-substituted analogs in plant growth modulation ().

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